N1-(3-(1H-咪唑-1-基)丙基)-N2-(3-氯-2-甲苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, this would include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用
通过咪唑受体发挥降压作用
咪唑衍生物,例如 2-[2-(联苯-2-基)-1-甲基乙基]-4,5-二氢-1H-咪唑的差向异构体,因其通过抑制 I1-咪唑啉受体而产生的有趣降压作用而受到研究。结构分析提供了它们与受体相互作用的见解,有助于在血压管理中潜在的治疗应用 (Giannella 等人,2005 年)。
抗高血压特性
对 N-(联苯基甲基)咪唑的研究揭示了一系列非肽血管紧张素 II 受体拮抗剂。这些化合物,包括 2-丁基-1-[(2'-羧基联苯-4-基)甲基]-4-氯-5-(羟甲基)咪唑,在口服后表现出有效的抗高血压作用,为高血压治疗提供了有希望的途径 (Carini 等人,1991 年)。
单胺氧化酶抑制
含咪唑的查耳酮已被确定为一类新的单胺氧化酶抑制剂,其中化合物对 MAO-A 和 MAO-B 表现出竞争性抑制。这表明在治疗抑郁症和焦虑症等神经系统疾病方面具有潜在的应用 (Sasidharan 等人,2018 年)。
磁性和结构应用
咪唑在异三金属草酸盐桥联配合物中的应用突出了其在开发具有有趣磁性材料中的作用。这些发现为材料科学领域做出了贡献,特别是在合成在数据存储和分子磁体中具有潜在应用的化合物方面 (Martínez-Lillo 等人,2007 年)。
有机合成与催化
咪唑衍生物已被用于合成复杂分子,例如咪唑并[1,2-α]吡啶和咪唑并[1,2-α]嘧啶,展示了咪唑化合物在有机合成和催化中的多功能性。本研究证明了基于咪唑的催化剂在温和和无金属条件下促进化学反应中的效用 (Huo 等人,2016 年)。
安全和危害
This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.
未来方向
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties or biological activity.
属性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-11-12(16)4-2-5-13(11)19-15(22)14(21)18-6-3-8-20-9-7-17-10-20/h2,4-5,7,9-10H,3,6,8H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYGENQHXDCHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。